molecular formula C12H11ClN2 B7941058 2-Chloro-6-(4-ethylphenyl)pyrazine

2-Chloro-6-(4-ethylphenyl)pyrazine

Cat. No.: B7941058
M. Wt: 218.68 g/mol
InChI Key: JBRQKHAJICLFAA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-ethylphenyl)pyrazine is a heterocyclic aromatic compound that contains both chlorine and ethylphenyl substituents on a pyrazine ring. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-ethylphenyl)pyrazine typically involves the chlorination of a pyrazine derivative followed by the introduction of the ethylphenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. This typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-ethylphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(4-ethylphenyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-ethylphenyl)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the ethylphenyl group, making it less hydrophobic.

    6-(4-Ethylphenyl)pyrazine: Lacks the chlorine atom, which may affect its reactivity.

    2-Chloro-6-phenylpyrazine: Similar structure but without the ethyl group, potentially altering its biological activity.

Uniqueness

2-Chloro-6-(4-ethylphenyl)pyrazine is unique due to the presence of both chlorine and ethylphenyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

2-chloro-6-(4-ethylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(13)15-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRQKHAJICLFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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